4-Cyclopropoxy-5-methylnicotinamide
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Overview
Description
4-Cyclopropoxy-5-methylnicotinamide is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol It is a derivative of nicotinamide, which is a form of vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-methylnicotinamide typically involves the cyclopropanation of a suitable precursor followed by amide formation. One common method includes the reaction of 4-cyclopropoxy-5-methylpyridine with an appropriate amide-forming reagent under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the cyclopropoxy group is replaced by other functional groups .
Scientific Research Applications
4-Cyclopropoxy-5-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role in cellular metabolism and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-methylnicotinamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes involved in metabolic pathways, particularly those related to nicotinamide metabolism. The compound may also influence cellular signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological activities.
4-Cyclopropoxy-5-formyl-N-methylnicotinamide: A structurally related compound with a formyl group instead of a methyl group.
Uniqueness
4-Cyclopropoxy-5-methylnicotinamide is unique due to its cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other nicotinamide derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-6-4-12-5-8(10(11)13)9(6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,11,13) |
InChI Key |
AZBLCTFOSOBUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
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